molecular formula C9H15NO B14636606 N,N,4,4-Tetramethylpent-2-ynamide CAS No. 56677-03-3

N,N,4,4-Tetramethylpent-2-ynamide

Cat. No.: B14636606
CAS No.: 56677-03-3
M. Wt: 153.22 g/mol
InChI Key: YOHKEGBAAZKRIU-UHFFFAOYSA-N
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Description

N,N,4,4-Tetramethylpent-2-ynamide is a chemical compound known for its unique structure and properties It is an amide derivative with a triple bond, making it a member of the ynamide family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4,4-Tetramethylpent-2-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the ability to introduce diverse substituents at a late stage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,4,4-Tetramethylpent-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The triple bond in the ynamide can be oxidized to form different products.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N,4,4-Tetramethylpent-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,4,4-Tetramethylpent-2-ynamide involves its interaction with molecular targets through its triple bond and amide group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions are influenced by the electronic properties of the triple bond and the steric effects of the substituents.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but lacks the triple bond.

    N,N-Diethylacetamide: Another amide derivative with different substituents.

    N,N-Dimethylformamide: A commonly used solvent with a similar amide group but no triple bond.

Uniqueness

N,N,4,4-Tetramethylpent-2-ynamide is unique due to its combination of a triple bond and an amide group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that require specific chemical functionalities .

Properties

CAS No.

56677-03-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N,N,4,4-tetramethylpent-2-ynamide

InChI

InChI=1S/C9H15NO/c1-9(2,3)7-6-8(11)10(4)5/h1-5H3

InChI Key

YOHKEGBAAZKRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=O)N(C)C

Origin of Product

United States

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